molecular formula C23H28ClN3O4S B2850003 N1-(3-chlorophenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898426-51-2

N1-(3-chlorophenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2850003
CAS RN: 898426-51-2
M. Wt: 478
InChI Key: HIUWMMRUEFKZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-chlorophenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H28ClN3O4S and its molecular weight is 478. The purity is usually 95%.
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Scientific Research Applications

Psychoactive Substance Analysis

This compound is structurally related to synthetic cathinones, which are psychoactive substances. Research into this class of compounds often focuses on their identification and characterization due to their emergence on the drug-use market . The compound’s structural analogs have been studied for their psychoactive properties, which are not much different from “classic” cathinones. Such research is crucial for law enforcement and public health agencies to identify new psychoactive substances (NPS) and understand their effects.

Anticonvulsant and Antinociceptive Activity

Derivatives of this compound have been synthesized and evaluated for their potential anticonvulsant and analgesic properties . Studies have shown that certain derivatives can be more effective than traditional drugs like valproic acid in acute models of epilepsy and pain management. This suggests that the compound and its derivatives could be valuable in developing new treatments for conditions like epilepsy and neuropathic pain.

Interaction with Neuronal Channels

The compound’s derivatives have been investigated for their interaction with neuronal voltage-sensitive sodium and L-type calcium channels . Understanding these interactions is important for developing drugs that can modulate these channels, which play a critical role in the transmission of nerve impulses and could be targets for treating various neurological disorders.

Neurotoxicity and Hepatotoxicity Studies

Research into the compound’s derivatives also includes evaluating their neurotoxic and hepatotoxic properties . This is essential for assessing the safety profile of potential new drugs and ensuring they do not cause significant cytotoxic effects when used for therapeutic purposes.

Spectroscopic Characterization

The compound’s analogs have been subjected to spectroscopic characterization, including single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), and mass spectrometry . These techniques are vital for determining the structure of new compounds, which is a fundamental step in the drug development process.

Pharmaceutical Intermediates

While the specific compound does not appear to have direct applications as a pharmaceutical intermediate, related compounds are often proposed for inclusion in pharmaceutical appendices and may serve as intermediates in drug synthesis . Research into such compounds can lead to the discovery of new pharmaceutical intermediates that can be used to produce a variety of drugs.

properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O4S/c1-16-9-10-17(2)21(14-16)32(30,31)27-13-4-3-8-20(27)11-12-25-22(28)23(29)26-19-7-5-6-18(24)15-19/h5-7,9-10,14-15,20H,3-4,8,11-13H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUWMMRUEFKZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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